1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one
Overview
Description
1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a benzyloxy group attached to a benzodioxole ring, which is further connected to a propanone moiety.
Preparation Methods
The synthesis of 1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7-benzyloxy-1,3-benzodioxole with propanone under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound may also interact with enzymes and receptors involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one can be compared with other benzodioxole derivatives, such as:
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: This compound has a similar benzodioxole structure but with a bromine atom instead of a benzyloxy group.
(E)-N’-(Benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: This derivative is used for detecting carcinogenic lead and has different functional groups attached to the benzodioxole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(7-phenylmethoxy-1,3-benzodioxol-5-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12(18)7-14-8-15(17-16(9-14)20-11-21-17)19-10-13-5-3-2-4-6-13/h2-6,8-9H,7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOAUAJBMPFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C(=C1)OCC3=CC=CC=C3)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202807 | |
Record name | 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-90-3 | |
Record name | 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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